molecular formula C22H23NO5 B3538752 ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate

Cat. No. B3538752
M. Wt: 381.4 g/mol
InChI Key: ZOAIZMQSRMCZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate, also known as JWH-250, is a synthetic cannabinoid that is structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of marijuana. JWH-250 has been used in scientific research to study the effects of cannabinoids on the human body.

Mechanism of Action

Ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate binds to CB1 and CB2 receptors in the brain and body, which are part of the endocannabinoid system. This system is involved in various physiological processes, including pain sensation, mood, and appetite. When this compound binds to these receptors, it can affect these processes and produce various effects on the body.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects on the body. It has been shown to have analgesic (pain-relieving), anti-inflammatory, and neuroprotective effects. It has also been shown to affect mood, appetite, and cognition.

Advantages and Limitations for Lab Experiments

Ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also structurally similar to THC, which makes it a useful tool for studying the effects of cannabinoids on the body. However, there are also limitations to its use. This compound is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in marijuana. Additionally, its use in lab experiments may not accurately reflect the effects of cannabinoids in the human body.

Future Directions

There are several future directions for research on ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate. One area of research could be to study its effects on specific physiological processes, such as pain sensation or appetite. Another area of research could be to compare its effects to those of natural cannabinoids found in marijuana. Additionally, future research could focus on developing new synthetic cannabinoids with different structures and properties to study their effects on the body.

Scientific Research Applications

Ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate has been used in scientific research to study the effects of cannabinoids on the human body. It has been shown to bind to CB1 and CB2 receptors in the brain and body, which are involved in various physiological processes, including pain sensation, mood, and appetite.

properties

IUPAC Name

ethyl 5-acetyloxy-1-(4-ethoxyphenyl)-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-5-26-17-9-7-16(8-10-17)23-14(3)21(22(25)27-6-2)19-13-18(28-15(4)24)11-12-20(19)23/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAIZMQSRMCZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC(=O)C)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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